REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[CH2:11][N:10]([C:12]3[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=3)[C:15](O)=[O:16])[CH2:9][CH2:8][C:6]=2[N:7]=1.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(N(CC)C(C)C)(C)C.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[CH2:11][N:10]([C:12]3[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=3)[C:15]([NH:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[O:16])[CH2:9][CH2:8][C:6]=2[N:7]=1 |f:3.4|
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Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=CC2=C(N1)CCN(C2)C=2C=C(C(=O)O)C=CC2
|
Name
|
|
Quantity
|
0.027 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.174 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
continued at room temperature
|
Type
|
CUSTOM
|
Details
|
At 2 hours the reaction was partitioned between EtOAc and aqueous Na2CO3 solution
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
the EtOAc layer washed with H2O, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4 and rotary evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with EtOAc
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC2=C(N1)CCN(C2)C=2C=C(C(=O)NC1=CC=CC=C1)C=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |